molecular formula C41H51N3O12 B14751869 (Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate

(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate

Cat. No.: B14751869
M. Wt: 777.9 g/mol
InChI Key: XCOMDWDKJAXYDF-YCAFZAMQSA-N
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Description

(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[222]oct-5-enyl] 2-methylpropanoate is a complex organic compound with a unique structure that combines elements of benzimidazole, bicyclo[222]octane, and butenedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate involves multiple steps. The process typically begins with the preparation of the benzimidazole derivative, followed by the formation of the bicyclo[2.2.2]octane structure. The final step involves the esterification of the butenedioic acid with the bicyclo[2.2.2]octane derivative under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate is unique due to its combination of structural elements from benzimidazole, bicyclo[2.2.2]octane, and butenedioic acid. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C41H51N3O12

Molecular Weight

777.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate

InChI

InChI=1S/C33H43N3O4.2C4H4O4/c1-22(2)32(37)40-33(21-24-13-14-25(33)20-26(24)23-10-7-6-8-11-23)17-19-36(3)18-9-12-29-34-30-27(38-4)15-16-28(39-5)31(30)35-29;2*5-3(6)1-2-4(7)8/h6-8,10-11,15-16,20,22,24-25H,9,12-14,17-19,21H2,1-5H3,(H,34,35);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t24-,25-,33+;;/m1../s1

InChI Key

XCOMDWDKJAXYDF-YCAFZAMQSA-N

Isomeric SMILES

CC(C(=O)O[C@@]1([C@H]2C=C([C@@H](C1)CC2)C3=CC=CC=C3)CCN(CCCC4=NC5=C(C=CC(=C5N4)OC)OC)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(=O)OC1(CC2CCC1C=C2C3=CC=CC=C3)CCN(C)CCCC4=NC5=C(C=CC(=C5N4)OC)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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